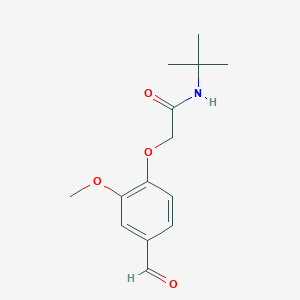

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an acetamide derivative featuring a tert-butyl group on the nitrogen atom and a substituted phenoxy moiety. The aromatic ring contains a formyl group at the 4-position and a methoxy group at the 2-position. Its molecular formula is C₁₀H₁₁NO₄ (CAS 186685-89-2), with a molecular weight of 209.20 g/mol .

Properties

IUPAC Name |

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)15-13(17)9-19-11-6-5-10(8-16)7-12(11)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUIENTPCLQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-formyl-2-methoxyphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemical Properties and Structure

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide features a tert-butyl group, a formyl group, and a methoxyphenoxy moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 251.29 g/mol. The presence of these functional groups contributes to its reactivity and interactions with biological targets.

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, leading to products such as carboxylic acids and alcohols .

Biology

- Biological Activity : this compound has been studied for its potential biological interactions. It may act as a ligand in biochemical assays, influencing enzyme activities and cellular pathways .

Medicine

- Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Studies have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for drug development .

Industry

- Material Development : The compound is utilized in the development of specialty chemicals and materials due to its unique chemical properties. Its versatility allows for applications in creating new polymers and coatings .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and colon cancer cells, highlighting its therapeutic promise .

- Antimicrobial Properties : Another research project focused on the antimicrobial activity of this compound against common pathogens. The findings demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Variations and Molecular Features

Key Observations:

Substituent Effects on Polarity: The target compound’s formyl and methoxy groups (electron-withdrawing and donating, respectively) contrast with analogs featuring cyano (strongly electron-withdrawing, ) or dimethylamino (electron-donating, ). Such differences influence solubility and reactivity.

Multicomponent reactions (e.g., Alaa Zidan’s work, ) demonstrate high yields (72–95%) for introducing diverse substituents like chlorophenyl or propynyl groups.

Physical Properties :

- Melting Points : Analogs with rigid aromatic systems (e.g., II-56, ) have higher melting points (124–126°C), while branched alkyl chains (e.g., compound 5d, ) reduce crystallinity (mp 155°C).

- Chromatographic Behavior : Rf values vary significantly; compound 5d (Rf = 0.10, ) is less polar than 5h (Rf = 0.50, ), reflecting substituent polarity differences.

Biological Activity

N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Formyl Group : Enhances reactivity and potential interactions with biomolecules.

- Methoxy Group : May influence solubility and binding affinity.

- Phenoxy Ring : Provides a scaffold for interaction with various biological targets.

The molecular formula is , with a molecular weight of approximately 273.32 g/mol. The presence of both electron-donating and electron-withdrawing groups contributes to the compound's diverse biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.

Potential Targets:

- Enzymes : The compound may inhibit or activate enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS) .

- Receptors : It could potentially bind to receptors that mediate pain and inflammation, influencing their signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the expression of inflammatory markers like COX-2 and iNOS, which are crucial mediators in inflammatory responses .

Table 1: Summary of Inflammatory Markers Affected by this compound

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells .

Table 2: Anticancer Activity Data

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of this compound can significantly alter its biological activity. Compounds with similar structures have been tested, showing varying degrees of effectiveness based on substituent placement on the phenoxy ring .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Study : A study demonstrated that treatment with this compound resulted in a significant reduction in paw edema in animal models, suggesting its efficacy as an anti-inflammatory agent .

- Anticancer Screening : In vitro assays indicated that this compound effectively inhibited cell growth in various cancer cell lines, supporting its development as a potential anticancer drug .

Q & A

Q. What in silico tools are available to predict metabolite formation and toxicity?

- Software :

- Meteor Nexus : Predicts Phase I/II metabolites (e.g., aldehyde oxidation to carboxylic acid).

- Derek Nexus : Flags potential hepatotoxicity (e.g., structural alerts for quinone-imine formation) .

- Validation : Compare predictions with in vitro microsomal metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.